molecular formula C7H10ClN B2369041 (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2490355-54-7

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B2369041
CAS No.: 2490355-54-7
M. Wt: 143.61
InChI Key: YFCVZODUGSBUGT-JWOPXBRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One method involves the use of palladium-catalyzed cyclopropanation of maleimides, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow technology has been reported as an enabling tool for accessing 1-azabicyclo[1.1.0]butanes, which are structurally related to 3-azabicyclo[3.1.0]hexane . This method allows for the efficient production of these compounds on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions include various derivatives of 3-azabicyclo[3.1.0]hexane, which can be further modified for specific applications.

Scientific Research Applications

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure and the presence of an ethynyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H/t6?,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVZODUGSBUGT-JWOPXBRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@]12CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.